1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene
Description
1-Bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene is an organic compound with the molecular formula C18H21BrO3. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a methoxyphenoxypropoxy group and two methyl groups. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-12-18(14(2)11-17(13)19)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRBTFIBHDRFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCCCOC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Chemical Reactions Analysis
1-Bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction for this compound, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar compounds to 1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene include:
- 1-Bromo-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene
- 1-Bromo-4-[3-(4-methoxyphenoxy)propoxy]benzene
- 2-Bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene
These compounds share structural similarities but differ in the position of the methoxy group or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
